2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound features a central 1H-imidazole core substituted at position 5 with a 4-methoxyphenyl group and at position 1 with an o-tolyl (ortho-methylphenyl) group. A thioether (-S-) linker connects the imidazole to an acetamide moiety, which is further substituted with a 4-methylthiazole ring.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2/c1-15-6-4-5-7-19(15)27-20(17-8-10-18(29-3)11-9-17)12-24-23(27)31-14-21(28)26-22-25-16(2)13-30-22/h4-13H,14H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYRDCWHYRWXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a unique structural composition that includes an imidazole ring, thioether linkage, and acetamide functionality, this compound is under investigation for various pharmacological applications.
Structural Features
The compound's molecular formula is , and it has a molecular weight of approximately 335.4 g/mol. The presence of the methoxyphenyl group and multiple tolyl groups contributes to its interesting chemical properties, while the thioether and acetamide functionalities are crucial for its biological interactions.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| Key Functional Groups | Imidazole, Thioether, Acetamide |
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that derivatives of imidazole compounds can inhibit cancer cell proliferation. For instance, similar imidazole derivatives have shown IC50 values ranging from 80 to 1000 nM against various cancer cell lines, indicating significant anticancer potential .
- Antiviral Activity : Compounds with similar structural motifs have been reported to exhibit antiviral properties, particularly against Hepatitis C virus (HCV). The inhibition of NS5B RNA polymerase activity by certain thiazolidinone derivatives suggests that the compound may also possess antiviral capabilities .
- Enzyme Inhibition : The interaction of the imidazole ring with metal ions can modulate enzymatic activities, suggesting potential applications in enzyme inhibition studies.
The biological activity of this compound is hypothesized to involve:
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which may alter enzyme activity.
- Hydrophobic Interactions : The thioether and acetamide groups can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting biological pathways.
Case Studies and Research Findings
Several studies have explored the biological efficacy of related compounds:
- Anticancer Activity : A study demonstrated that imidazole derivatives exhibited IC50 values as low as 0.4 µM against tubulin polymerization, indicating strong potential as anticancer agents .
- Antiviral Efficacy : Research on thiazolidinone derivatives showed over 95% inhibition of NS5B RNA polymerase in vitro, highlighting the antiviral potential of structurally similar compounds .
- Enzyme Inhibition Studies : Compounds featuring imidazole rings have been shown to inhibit various enzymes effectively, suggesting that the compound may serve as a lead structure for developing enzyme inhibitors.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of imidazole-thiazole acetamides. Key structural analogs and their differentiating features include:
| Compound Name | Imidazole Substituents | Thiazole Substituents | Key Differences vs. Target Compound |
|---|---|---|---|
| 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide (Compound 9, [6]) | 4-Fluorophenyl, 4-methoxyphenyl | None (H) | Fluorine vs. methoxy; thiazole lacks methyl group |
| 2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(4-Methylthiazol-2-yl)Acetamide ([9, 11]) | 4-Chlorophenyl, p-tolyl | 4-Methylthiazole | Chlorine vs. methoxy; p-tolyl vs. o-tolyl |
| 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Methylphenyl)-1,3-Thiazol-5-yl]Acetamide (9d, [1]) | Benzodiazole-phenoxymethyl, triazole | 4-Methylphenylthiazole | Phenoxymethyl-triazole linker vs. thioether |
Substituent Impact:
- Methoxy (OCH₃) vs.
- o-Tolyl vs. p-Tolyl: The ortho-methyl group introduces steric hindrance, which could reduce rotational freedom and alter binding pocket interactions compared to para-substituted analogs .
- 4-Methylthiazole vs. Unsubstituted Thiazole: Methylation at the thiazole’s 4-position may enhance metabolic stability by blocking oxidative degradation pathways .
Pharmacological and Biochemical Activity
- α-Glucosidase Inhibition: Analogous compounds (e.g., 9c in [1]) demonstrated docking poses similar to acarbose, a known α-glucosidase inhibitor. The target compound’s methoxy and o-tolyl groups may enhance hydrophobic interactions with enzyme pockets, though steric effects from o-tolyl could reduce potency compared to para-substituted analogs .
- Cyclooxygenase (COX) Inhibition: Compound 9 in [6] (fluorophenyl variant) showed COX-1/2 inhibition. The methoxy group in the target compound may modulate selectivity, as electron-donating substituents often favor COX-2 inhibition .
Physicochemical Properties
- Solubility: Methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl in [9]). However, the o-tolyl group may counteract this by increasing hydrophobicity .
- Melting Points: Compounds with rigid substituents (e.g., benzodiazole in [1]) exhibit higher melting points (>200°C) due to crystalline packing. The target compound’s o-tolyl group may reduce symmetry, lowering its melting point relative to para-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
